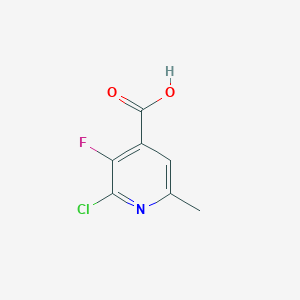

2-Chloro-3-fluoro-6-methylisonicotinic acid

Description

Structural Significance and Reactivity of Pyridine (B92270) Carboxylic Acids

Pyridine carboxylic acids are heterocyclic compounds characterized by a pyridine ring bearing one or more carboxyl groups. The nitrogen atom in the pyridine ring imparts a significant influence on the molecule's electronic properties and reactivity. guidechem.com It renders the ring electron-deficient, which in turn affects the acidity of the carboxylic acid group and the susceptibility of the ring to nucleophilic substitution reactions. The position of the carboxyl group, as well as the nature and location of other substituents, further modulates these properties. nih.gov

The reactivity of pyridine carboxylic acids is multifaceted. The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction. The pyridine ring itself can participate in various transformations, including nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or N-oxidation. The presence of halogen substituents, for instance, provides a handle for cross-coupling reactions, enabling the introduction of a wide range of functionalities.

Positioning of 2-Chloro-3-fluoro-6-methylisonicotinic Acid within Contemporary Organic Research

This compound is a polysubstituted isonicotinic acid derivative that has garnered interest as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. guidechem.comnih.gov Its specific substitution pattern—a chlorine atom at the 2-position, a fluorine atom at the 3-position, a methyl group at the 6-position, and a carboxylic acid at the 4-position (isonicotinic acid nomenclature)—confers a unique combination of steric and electronic properties.

The presence of both chloro and fluoro substituents is particularly noteworthy. Halogenated organic compounds are of immense importance in medicinal chemistry and agrochemical design, often enhancing the biological activity and pharmacokinetic properties of a molecule. researchgate.netnih.gov The methyl group can also influence the compound's lipophilicity and metabolic stability. This strategic functionalization makes this compound a valuable synthon for accessing novel chemical entities with potential biological applications.

Scope and Research Trajectories for Halogenated Isonicotinic Acid Architectures

The field of halogenated isonicotinic acid architectures is an active area of research, driven by the continued demand for new and improved pharmaceuticals and agrochemicals. Current research trajectories are focused on several key areas:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring more efficient, selective, and environmentally benign methods for the synthesis of functionalized pyridines. This includes the development of novel C-H functionalization techniques and cross-coupling strategies. beilstein-journals.org

Exploration of New Biological Activities: Researchers are synthesizing and screening libraries of halogenated isonicotinic acid derivatives to identify new lead compounds with therapeutic or pesticidal potential. The diverse substitution patterns possible on the isonicotinic acid scaffold allow for fine-tuning of biological activity. nih.gov

Application in Materials Science: The unique electronic properties of these compounds also make them potential candidates for applications in materials science, for example, as ligands for metal complexes with interesting catalytic or photophysical properties.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₇H₅ClFNO₂ |

| Molecular Weight | 189.57 g/mol |

| CAS Number | 1510753-86-2 |

| Appearance | Solid |

| Boiling Point | 375.9±37.0 °C at 760 mmHg |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-fluoro-6-methylpyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-3-2-4(7(11)12)5(9)6(8)10-3/h2H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQGRHIWINZBDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)Cl)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 3 Fluoro 6 Methylisonicotinic Acid

Established Laboratory-Scale Synthetic Pathways

The laboratory-scale synthesis of 2-chloro-3-fluoro-6-methylisonicotinic acid is a multi-step process that hinges on the initial synthesis of a key precursor, 2-chloro-3-fluoro-6-methylpyridine (B1452155), followed by a regioselective carboxylation at the 4-position.

Common Precursors and Starting Materials in Multistep Syntheses

The synthesis of the target compound typically begins with commercially available and relatively inexpensive starting materials. A plausible synthetic route commences with 2-methyl-3-nitropyridine, which is then elaborated through a series of transformations to introduce the required chloro and fluoro substituents before the final carboxylation step.

| Precursor/Starting Material | Role in Synthesis |

| 2-Methyl-3-nitropyridine | Initial building block containing the methyl group and a nitrogen functionality for further manipulation. |

| 6-Chloro-2-methyl-3-nitropyridine | Intermediate formed after chlorination of the pyridine (B92270) ring. |

| 6-Chloro-2-methyl-3-aminopyridine | Intermediate resulting from the reduction of the nitro group. |

| 2-Chloro-3-fluoro-6-methylpyridine | Key precursor containing the desired substitution pattern before carboxylation. |

| Lithium diisopropylamide (LDA) | Strong, non-nucleophilic base used for regioselective deprotonation. |

| Carbon dioxide (CO2) | Electrophile used to introduce the carboxylic acid group. |

Regioselective Functionalization Strategies

A critical aspect of the synthesis is the regioselective introduction of the chloro, fluoro, and carboxyl groups at the correct positions of the pyridine ring.

The synthesis of the key precursor, 2-chloro-3-fluoro-6-methylpyridine, can be achieved starting from 6-chloro-3-nitro-2-methylpyridine. The nitro group is first reduced to an amino group. This amino group is then transformed into a fluoro group via a diazotization reaction, a common method for introducing fluorine into an aromatic ring.

With the 2-chloro-3-fluoro-6-methylpyridine precursor in hand, the final and crucial step is the regioselective introduction of the carboxylic acid group at the 4-position. This is effectively achieved through a directed ortho-metalation (DoM) strategy. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures allows for the selective deprotonation of the C-4 position of the pyridine ring. The resulting lithiated intermediate is then quenched with a suitable electrophile, in this case, solid carbon dioxide (dry ice), to install the carboxylic acid group.

Optimized Reaction Conditions and Reagent Selection

The success of the synthesis relies on carefully optimized reaction conditions for each step.

For the synthesis of the precursor 2-chloro-3-fluoro-6-methylpyridine, the reduction of the nitro group is typically carried out using standard reducing agents such as tin(II) chloride or catalytic hydrogenation. The subsequent diazotization and fluorination are performed in the presence of a nitrite (B80452) source and a fluoride (B91410) source, such as hydrofluoric acid or its pyridine salt (Olah's reagent).

The final carboxylation step requires stringent anhydrous conditions and low temperatures to ensure the stability of the organolithium intermediate and prevent side reactions.

| Step | Reagents and Conditions |

| Chlorination | N-Chlorosuccinimide (NCS) or other chlorinating agents on 2-methyl-3-nitropyridine. |

| Nitro Group Reduction | SnCl2, HCl or H2, Pd/C. |

| Fluorination | 1. NaNO2, HBF4 (Balz-Schiemann reaction) or HF-pyridine. 2. Thermal or photochemical decomposition of the diazonium salt. |

| Carboxylation | 1. Lithium diisopropylamide (LDA) in an ethereal solvent (e.g., THF) at -78 °C. 2. Quenching with solid carbon dioxide (dry ice). 3. Acidic workup to protonate the carboxylate. |

Industrial-Scale Synthesis Approaches for this compound

The transition from laboratory-scale synthesis to industrial production necessitates a focus on cost-effectiveness, safety, and environmental impact.

Process Development for Enhanced Yield and Atom Economy

For large-scale production, an alternative synthetic strategy that avoids cryogenic conditions and highly reactive organometallic intermediates is often preferred. One such approach involves the oxidation of a suitable precursor, such as 2-chloro-3-fluoro-4,6-dimethylpyridine. The oxidation of a methyl group to a carboxylic acid is a common industrial transformation.

This approach would require the development of a robust synthesis for the dimethylated precursor. The oxidation step itself can be optimized by careful selection of the oxidizing agent and reaction conditions to maximize yield and minimize the formation of byproducts. Common industrial oxidants include potassium permanganate, nitric acid, or catalytic air oxidation.

Engineering Considerations for Large-Scale Production

The large-scale synthesis of this compound presents several engineering challenges.

Reactor Design: The choice of reactor materials is crucial, especially if corrosive reagents like strong acids or oxidizing agents are used. Glass-lined or specialized alloy reactors may be necessary.

Heat Management: The oxidation of a methyl group is typically an exothermic process. Efficient heat exchange systems are required to control the reaction temperature and prevent runaway reactions.

Process Safety: The use of strong bases, flammable solvents, and potentially hazardous reagents necessitates robust safety protocols, including inert atmosphere operations and emergency quenching systems.

Downstream Processing: The isolation and purification of the final product on a large scale require efficient and scalable methods, such as crystallization, filtration, and drying. Solvent recovery and recycling are also important considerations to improve the economic and environmental viability of the process.

Specific Chemical Transformations Utilized in Synthesis

The construction of this compound relies on a series of specific and carefully controlled chemical reactions. These transformations are essential for introducing the required chloro, fluoro, and carboxylic acid groups at the correct positions on the 6-methylpyridine scaffold.

Halogenation Reactions (Chlorination and Fluorination)

The introduction of both chlorine and fluorine atoms onto the pyridine ring is a critical step in the synthesis. These halogenation reactions often proceed through distinct mechanisms and require specific reagents to achieve the desired regiochemistry.

A common strategy for the synthesis of related chloro-fluoro pyridine compounds involves starting with a nitropyridine derivative. For instance, in the synthesis of the isomeric 6-chloro-3-fluoro-2-picolinic acid, a key intermediate is 6-chloro-3-fluoro-2-methylpyridine. This intermediate is typically prepared from 6-chloro-3-nitro-2-methylpyridine. The synthesis involves two main steps:

Reduction of the Nitro Group: The nitro group is first reduced to an amino group. This transformation is commonly achieved using reducing agents such as iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) or through catalytic hydrogenation.

Diazotization-Fluorination (Balz-Schiemann Reaction): The resulting amino group is then converted to a diazonium salt using a nitrite source, such as sodium nitrite, in the presence of a strong acid. The subsequent decomposition of the diazonium salt in the presence of a fluoride source, typically fluoroboric acid (HBF₄) or its salts, introduces the fluorine atom onto the pyridine ring. This classic transformation is a variation of the Balz-Schiemann reaction.

The chlorination step, in many synthetic routes for chloro-substituted pyridines, can be accomplished using various chlorinating agents. For precursors that have a hydroxyl group on the pyridine ring, phosphorus oxychloride (POCl₃) is a widely used and effective reagent for converting the hydroxyl group to a chloro group.

| Precursor Compound | Reagents | Product | Reaction Type |

| 6-chloro-3-amino-2-methylpyridine | 1. NaNO₂, HBF₄ 2. Heat | 6-chloro-3-fluoro-2-methylpyridine | Diazotization-Fluorination |

| 2-hydroxy-6-methylnicotinic acid | POCl₃ | 2-chloro-6-methylnicotinic acid | Chlorination |

This table presents examples of halogenation reactions used in the synthesis of related substituted pyridines.

Carboxylation and Esterification Techniques

The introduction of the carboxylic acid group at the 4-position to form the isonicotinic acid scaffold is a pivotal step. This can be achieved either by direct carboxylation of a suitable pyridine intermediate or by the conversion of a precursor functional group, such as a nitrile or an ester.

One potential route for carboxylation involves the lithiation of the pyridine ring followed by quenching with carbon dioxide. For example, a 2-chloro-3-fluoro-6-methylpyridine intermediate could be selectively lithiated at the 4-position using a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by the introduction of CO₂ gas to form the carboxylic acid. However, the regioselectivity of such a lithiation can be challenging due to the directing effects of the existing substituents.

A more common and often more reliable method involves the synthesis of a cyanopyridine intermediate, which can then be hydrolyzed to the carboxylic acid. The cyano group can be introduced through various methods, including the Sandmeyer reaction on a corresponding amino-pyridine or by nucleophilic substitution of a halide with a cyanide salt, often catalyzed by a transition metal.

Esterification is a standard procedure often employed to protect the carboxylic acid group during subsequent reactions or to aid in purification. This is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

| Starting Material | Reagents/Conditions | Product | Transformation |

| 2-Chloro-3-fluoro-6-methylpyridine | 1. LDA, THF, -78°C 2. CO₂ | This compound | Direct Carboxylation (Hypothetical) |

| 2-Chloro-3-fluoro-6-methyl-4-aminopyridine | 1. NaNO₂, H₂SO₄ 2. CuCN | 2-Chloro-3-fluoro-6-methyl-4-cyanopyridine | Sandmeyer Reaction |

| This compound | Methanol (B129727), H₂SO₄ (cat.) | Methyl 2-chloro-3-fluoro-6-methylisonicotinate | Esterification |

This table illustrates potential carboxylation and esterification strategies for the synthesis of the target compound and its derivatives.

Hydrolysis of Precursor Compounds

The hydrolysis of precursor compounds, particularly nitriles and esters, is a fundamental and widely used method for the final production of the carboxylic acid.

The hydrolysis of a 2-chloro-3-fluoro-6-methylisonicotinonitrile intermediate would be a key step in a synthetic route that utilizes a cyanation strategy. This transformation can be carried out under either acidic or basic conditions. Acidic hydrolysis, often using strong acids like sulfuric acid or hydrochloric acid, proceeds through the formation of an intermediate amide, which is then further hydrolyzed to the carboxylic acid. Basic hydrolysis, using reagents such as sodium hydroxide (B78521) or potassium hydroxide, also proceeds via an amide intermediate, yielding a carboxylate salt which is then protonated in an acidic workup to give the final carboxylic acid. The choice of conditions depends on the stability of the other functional groups on the pyridine ring to the reaction conditions.

Similarly, if the synthesis proceeds through an ester intermediate, such as methyl 2-chloro-3-fluoro-6-methylisonicotinate, saponification using a base like lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent is a standard method to cleave the ester and generate the carboxylate, which is then acidified.

| Precursor Compound | Reagents/Conditions | Product |

| 2-Chloro-3-fluoro-6-methyl-4-cyanopyridine | H₂SO₄, H₂O, Heat | This compound |

| 2-Chloro-3-fluoro-6-methyl-4-cyanopyridine | 1. NaOH, H₂O, Heat 2. H₃O⁺ | This compound |

| Methyl 2-chloro-3-fluoro-6-methylisonicotinate | 1. LiOH, THF/H₂O 2. H₃O⁺ | This compound |

This table outlines the hydrolysis of common precursor functional groups to yield the final carboxylic acid.

Dechlorination Strategies

In some synthetic routes for substituted pyridines, a dechlorination step can be a useful strategy to achieve the desired substitution pattern. This is particularly relevant when a precursor with multiple chloro-substituents is more readily accessible.

For example, a potential synthetic pathway could involve a 2,6-dichloro-3-fluoro-4-functionalized-6-methylpyridine intermediate. Selective dechlorination at the 6-position would be necessary to arrive at the target 2-chloro compound. This selective removal of a chlorine atom can often be achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions is crucial to ensure that only the desired chlorine atom is removed and that other functional groups, such as the fluorine atom or the pyridine ring itself, are not affected. Catalysts such as palladium on carbon (Pd/C) are commonly used for such transformations, often in the presence of a base to neutralize the HCl that is formed.

| Precursor Compound | Reagents/Conditions | Product |

| Methyl 2,6-dichloro-3-fluoroisonicotinate | H₂, Pd/C, Triethylamine, Methanol | Methyl 2-chloro-3-fluoroisonicotinate |

This table provides an example of a selective dechlorination reaction that could be employed in the synthesis of a related compound.

Retrosynthetic Analysis and Disconnection Strategies for 2 Chloro 3 Fluoro 6 Methylisonicotinic Acid

Foundational Principles of Retrosynthetic Planning for Substituted Pyridines

The synthesis of substituted pyridine (B92270) rings, a core structure in many pharmaceuticals and agrochemicals, is a central theme in heterocyclic chemistry. heighpubs.orglakotalakes.com Retrosynthetic planning for these compounds relies on a set of established strategies that involve either the construction of the pyridine ring from acyclic precursors or the modification of a pre-existing pyridine ring. lakotalakes.com

Key principles in the retrosynthesis of substituted pyridines include:

Ring Construction Strategies: This is a fundamental approach where the pyridine ring is disconnected into acyclic components. heighpubs.org Famous named reactions form the basis for these disconnections. For instance, the Hantzsch pyridine synthesis involves the disconnection of a dihydropyridine (B1217469) intermediate into two carbonyl compounds, an aldehyde, and ammonia (B1221849). lakotalakes.com Subsequent oxidation yields the aromatic pyridine ring. Other strategies include the Knorr pyridine synthesis, which utilizes a 1,5-dicarbonyl compound and ammonia. lakotalakes.com The choice of disconnection strategy is heavily influenced by the substitution pattern on the target pyridine ring.

Functional Group Interconversion (FGI): FGI is a crucial tactic for manipulating substituents on a pyridine ring to enable further transformations or to install the desired functionality late in the synthesis. lkouniv.ac.in Common FGIs for pyridines include:

Carboxylic Acid from Methyl Group: A carboxylic acid on the pyridine ring is often retrosynthetically disconnected to a methyl group, which can be oxidized in the forward synthesis. google.comgoogle.com

Halogen from Hydroxyl Group: Chloro substituents, particularly at the 2- or 6-positions, are frequently installed from the corresponding hydroxypyridine (pyridone) tautomer using reagents like phosphorus oxychloride (POCl₃). prepchem.com

Amine from Nitro Group: An amino group can be disconnected to a nitro group, which is readily reduced. lkouniv.ac.in

C-X and C-C Disconnections: Disconnecting bonds between a carbon atom of the pyridine ring and a heteroatom (C-X) or another carbon atom (C-C) is a common tactic. slideshare.nete-bookshelf.de For pyridines, C-N, C-O, and C-halogen bonds are often disconnected as they correspond to reliable nucleophilic aromatic substitution or coupling reactions. e-bookshelf.de

The process begins by identifying the functional groups on the target molecule and considering known reliable reactions to form the bonds connected to them. youtube.com This leads to a "retrosynthesis tree" of possible precursors, guiding the chemist back to simple, readily available starting materials. heighpubs.orglakotalakes.com

Identification of Key Disconnection Points within the 2-Chloro-3-fluoro-6-methylisonicotinic Acid Scaffold

The structure of this compound presents a tetra-substituted pyridine ring. Its retrosynthetic analysis involves strategically disconnecting the substituents and, ultimately, the ring itself.

Primary Disconnections (via Functional Group Interconversion):

C4-Carboxylic Acid Group: The isonicotinic acid moiety is a prime candidate for FGI. The C-COOH bond can be disconnected to a precursor with a methyl group at the C4 position. This is a robust strategy as the oxidation of an alkyl group on a pyridine ring to a carboxylic acid is a well-established transformation. google.com

Disconnection: C4-COOH ⇒ C4-CH₃

Forward Reaction: Oxidation of a methyl group.

Precursor: 2-Chloro-3-fluoro-4,6-dimethylpyridine.

C2-Chloro Group: The chlorine atom at the 2-position is electron-deficient and can be readily installed from a pyridone precursor. This FGI disconnection is one of the most common methods for synthesizing 2-chloropyridines. prepchem.com

Disconnection: C2-Cl ⇒ C2-OH

Forward Reaction: Chlorination using POCl₃ or a similar reagent.

Precursor: 3-Fluoro-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (or its corresponding 4-methyl precursor).

Secondary Disconnections (Ring Formation):

After initial FGIs simplify the target molecule, the core pyridine scaffold can be disconnected. Given the substitution pattern, a plausible disconnection strategy involves breaking the ring down into more fundamental acyclic building blocks, reminiscent of a modified Hantzsch or similar condensation reaction. For a precursor like 3-fluoro-2,6-dimethylpyridin-4(1H)-one, a logical disconnection would be across the C2-C3 and N1-C6 bonds.

Disconnection: Breaking the pyridine ring of a simplified precursor (e.g., a 3-fluoro-4,6-dimethyl-2-pyridone).

Forward Reaction: A multi-component condensation reaction involving a β-ketoester, an active methylene (B1212753) compound containing fluorine, and an ammonia source.

Precursors: Simpler, acyclic carbonyl compounds and nitrogen sources.

This systematic deconstruction provides a logical pathway from the complex target molecule back to simpler, more accessible starting materials.

Theoretical Approaches to Synthetic Accessibility and Complexity Assessment

While retrosynthetic analysis provides potential synthetic routes, evaluating their feasibility and efficiency is a critical next step. Theoretical and computational approaches are increasingly used to assess the synthetic accessibility (SA) and complexity of a target molecule, helping chemists to prioritize the most promising pathways. the-scientist.comtsijournals.com

Molecular Complexity vs. Synthetic Accessibility:

Molecular Complexity refers to the intricate structural features of a molecule, such as the number of rings, stereocenters, and functional groups. nih.govmdpi.com While often correlated, high structural complexity does not always mean a molecule is difficult to synthesize. nih.gov

Synthetic Accessibility (SA) is a more practical measure that estimates the ease with which a compound can be synthesized under typical laboratory conditions. tsijournals.commdpi.com It considers factors like the availability of starting materials and the reliability of the required chemical reactions. tsijournals.com

Computational Assessment Tools:

Several computational models and scoring functions have been developed to quantify synthetic accessibility. These tools are often integrated into computer-assisted synthesis planning (CASP) software. the-scientist.comsynthiaonline.com They analyze a molecule's structure and compare its features to vast databases of known compounds and reactions.

Below is an interactive table summarizing some prominent scoring methods:

| Score Name | Primary Function | Methodology | Output |

| SAscore | Estimates ease of synthesis for drug-like molecules. nih.gov | Based on the analysis of fragment frequencies in a database of commercially available compounds and a complexity penalty for features like stereocenters and macrocycles. nih.gov | A score from 1 (easy to synthesize) to 10 (very difficult to synthesize). nih.gov |

| SCScore | Assesses molecular complexity based on the number of reaction steps. nih.govgithub.io | A machine learning model trained on a large database of reactions from chemical literature, predicting the number of steps required for synthesis. nih.gov | A score between 1 and 5, representing the predicted number of reaction steps. github.io |

| RAscore | Designed as a rapid pre-screening tool for retrosynthesis software (specifically AiZynthFinder). nih.gov | A machine learning classifier that predicts the probability of a successful synthesis plan being found by the AiZynthFinder tool. nih.gov | A probability score indicating the likelihood of successful retrosynthetic planning. |

| SYBA | Classifies compounds as "easy-to-synthesize" (ES) or "hard-to-synthesize" (HS). mdpi.comgithub.io | A Bayesian classifier trained on a set of known ES molecules (from the ZINC database) and computationally generated HS molecules. mdpi.com | A classification of the molecule as either ES or HS. |

These computational tools provide chemists with a quantitative and objective way to evaluate the synthetic routes generated through retrosynthetic analysis. the-scientist.com By predicting the difficulty and potential length of a synthesis, these methods allow for the selection of more efficient, cost-effective, and sustainable pathways for producing complex target molecules like this compound. the-scientist.com

Chemical Transformations and Derivatization of the 2 Chloro 3 Fluoro 6 Methylisonicotinic Acid Core

Functional Group Interconversions on the Pyridine (B92270) Ring

The pyridine core of 2-chloro-3-fluoro-6-methylisonicotinic acid is amenable to a range of functional group interconversions, allowing for the selective modification of its substituents.

Reactions Involving the Chloro Substituent

The chlorine atom at the 2-position of the pyridine ring is a key site for nucleophilic aromatic substitution (SNAr) reactions. This is due to the electron-withdrawing nature of the pyridine nitrogen and the other ring substituents, which activates the 2-position towards nucleophilic attack. A variety of nucleophiles, including amines, can displace the chloride to form new carbon-nitrogen bonds. For instance, 2-chloropyridines readily react with secondary amines in the presence of a base to yield the corresponding tertiary amines. researchgate.net The reactivity of 2-chloropyridines in SNAr reactions is well-established, providing a reliable method for introducing diverse functionalities at this position.

Furthermore, the chloro substituent can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction allows for the introduction of a wide range of aryl and heteroaryl groups. While the reactivity of chloro-heteroaromatics can be challenging compared to their bromo or iodo counterparts, the use of specialized catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, has enabled the successful coupling of 2-chloropyridines. researchgate.net

Reactions Involving the Fluoro Substituent

The fluorine atom at the 3-position also influences the reactivity of the pyridine ring. While generally less reactive than chlorine as a leaving group in SNAr reactions, its high electronegativity activates the adjacent positions to nucleophilic attack. Under specific conditions, the fluoro group itself can be displaced by strong nucleophiles. The reactivity of 2-fluoropyridines in SNAr reactions is known to be significantly faster than that of 2-chloropyridines, highlighting the activating effect of the fluorine substituent. nih.gov

Modifications of the Methyl Moiety

The methyl group at the 6-position presents another site for functionalization. Oxidation of the methyl group can lead to the corresponding carboxylic acid or aldehyde, providing a handle for further derivatization. Various oxidizing agents can be employed for this transformation, with the specific conditions determining the extent of oxidation.

Carboxylic Acid Functionalization Chemistry

The carboxylic acid group at the 4-position is a versatile functional handle that can be readily converted into a variety of other functional groups.

Formation of Amides and Related Derivatives

One of the most common transformations of the carboxylic acid group is its conversion to amides. This can be achieved by reacting the carboxylic acid with an amine in the presence of a suitable coupling agent. A variety of coupling reagents, such as those that form phosphonium (B103445) salts in situ, can be utilized to facilitate this transformation under mild conditions. nih.gov

A specific example of this is the synthesis of N-substituted amides from this compound. The general procedure involves the activation of the carboxylic acid followed by the addition of the desired amine. This method has been successfully employed to generate a library of amide derivatives.

| Reagent 1 | Reagent 2 | Product |

| This compound | Amine | N-substituted-2-chloro-3-fluoro-6-methylisonicotinamide |

| 2-Chloro-6-methylnicotinic acid | Oxalyl dichloride, then Ammonium hydroxide (B78521) | 2-Chloro-6-methylnicotinamide chemicalbook.com |

Furthermore, the carboxylic acid can be converted into other related derivatives such as esters and acyl chlorides. Esterification can be accomplished by reacting the carboxylic acid with an alcohol under acidic conditions. For example, treatment of 2-chloro-3-fluoroisonicotinic acid with thionyl chloride followed by methanol (B129727) yields the corresponding methyl ester. echemi.com

Reductions and Condensation Reactions of the Carboxyl Group

The carboxylic acid group can be reduced to the corresponding primary alcohol. This transformation typically requires the use of strong reducing agents such as lithium aluminum hydride. The resulting hydroxymethyl group can then serve as a precursor for further synthetic manipulations.

Condensation reactions of the carboxylic acid with suitable bifunctional molecules can lead to the formation of heterocyclic systems. For example, reaction with amidoximes can yield 1,2,4-oxadiazole (B8745197) derivatives. nih.govnih.govresearchgate.net This transformation typically involves the activation of the carboxylic acid, followed by condensation with the amidoxime (B1450833) and subsequent cyclization. These heterocyclic moieties are of interest in medicinal chemistry due to their bioisosteric relationship with amides and esters.

| Reactant 1 | Reactant 2 | Product Class |

| Carboxylic Acid | Amidoxime | 1,2,4-Oxadiazole |

| Carboxylic Acid | Amine | Amide |

| Carboxylic Acid | Alcohol | Ester |

Synthesis of Complex Heterocyclic Systems Incorporating the this compound Moiety

The strategic positioning of reactive functional groups—a carboxylic acid, a chlorine atom, and a fluorine atom—on the pyridine ring makes this compound a valuable scaffold for the construction of more complex, fused heterocyclic systems. Although direct literature on the use of this compound in the synthesis of such systems is not extensively detailed, the chemical reactivity of its core structure allows for logical extrapolation from analogous transformations of related substituted nicotinic and isonicotinic acids. The primary strategies involve leveraging the carboxylic acid for initial derivatization, followed by intramolecular cyclization reactions that engage the chloro or fluoro substituents, or by building upon the pyridine ring through condensation reactions.

One of the most common approaches to building fused heterocyclic systems from substituted aminonicotinic acids involves the synthesis of pyrido[2,3-d]pyrimidines. By analogy, a plausible pathway starting from this compound would first involve the conversion of the carboxylic acid to an amide, followed by further synthetic manipulations to introduce a second nitrogen-containing functionality. For instance, reaction of the corresponding ester with hydrazine (B178648) would yield a hydrazide, which could then be cyclized with various reagents to form a fused pyrimidine (B1678525) ring.

Another viable approach is the construction of triazolopyridine systems. This typically involves the reaction of a chloropyridine derivative with hydrazine to form a hydrazinopyridine, which can then undergo cyclization with a one-carbon synthon (such as formic acid or a derivative) to furnish the fused triazole ring. The presence of the fluorine atom on the pyridine ring could potentially influence the regioselectivity of such cyclization reactions.

Furthermore, multicomponent reactions (MCRs) represent a powerful tool for the efficient assembly of complex molecular architectures. rsc.orgorganic-chemistry.orgnih.govtaylorfrancis.commdpi.com While specific MCRs involving this compound are not prominently documented, its derivatives could conceivably participate in reactions like the Ugi or Passerini reactions to rapidly generate diverse heterocyclic scaffolds. nih.gov

The following table outlines hypothetical, yet chemically reasonable, synthetic transformations for the synthesis of complex heterocyclic systems, based on established reactions of similarly substituted pyridine carboxylic acids.

Table 1: Plausible Synthetic Routes to Fused Heterocyclic Systems

| Starting Material Precursor | Reagents and Conditions | Intermediate Product | Subsequent Reaction | Final Heterocyclic System |

| 2-chloro-3-fluoro-6-methylisonicotinoyl chloride | 1. NH₃2. POCl₃ | 2-chloro-3-fluoro-6-methylisonicotinonitrile | Guanidine, NaH, DMF | 2,4-Diamino-5-chloro-6-fluoro-7-methyl-pyrido[4,3-d]pyrimidine |

| Methyl 2-chloro-3-fluoro-6-methylisonicotinate | Hydrazine hydrate (B1144303) (N₂H₄·H₂O), Ethanol, reflux | 2-chloro-3-fluoro-6-methylisonicotinohydrazide | Triethyl orthoformate, reflux | 3-(2-Chloro-3-fluoro-6-methylpyridin-4-yl)- rsc.orgnih.govresearchgate.nettriazolo[4,3-a]pyridin-4(1H)-one |

| This compound | 1. SOCl₂2. Anthranilic acid, Pyridine | N-(2-carboxyphenyl)-2-chloro-3-fluoro-6-methylisonicotinamide | Polyphosphoric acid (PPA), heat | 6-Chloro-7-fluoro-5-methyl-12H-pyrido[4,3-b]quinazolin-12-one |

| This compound | Ethylenediamine, heat | 2-(2-chloro-3-fluoro-6-methylpyridin-4-yl)-4,5-dihydro-1H-imidazole | - | 2-(2-chloro-3-fluoro-6-methylpyridin-4-yl)-4,5-dihydro-1H-imidazole |

These proposed pathways highlight the versatility of the this compound core in synthetic chemistry. The chloro and fluoro substituents not only serve as reactive handles for cyclization but also impart unique electronic properties to the resulting heterocyclic systems, which can be of significant interest in medicinal chemistry and materials science. Further research into these and other synthetic transformations will undoubtedly expand the library of complex heterocyclic compounds derived from this valuable starting material.

Advanced Analytical Techniques for Comprehensive Characterization of 2 Chloro 3 Fluoro 6 Methylisonicotinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-Chloro-3-fluoro-6-methylisonicotinic acid. By providing detailed information about the chemical environment of individual atoms, NMR allows for the precise mapping of the molecular structure.

¹H NMR: Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms. For a related compound, 3-bromo-6-chloro-pyridine-2-carboxylic acid methyl ester, the aromatic protons are observed as distinct doublets, and the methyl ester protons appear as a singlet. This allows for the confirmation of the substitution pattern on the pyridine (B92270) ring and the presence of the ester group.

¹³C NMR: Carbon-13 NMR (¹³C NMR) is used to determine the number and types of carbon atoms in a molecule. In derivatives of isonicotinic acid, the carbon atoms of the pyridine ring, the carboxylic acid, and any alkyl substituents will each produce a distinct signal, confirming the carbon skeleton of the molecule.

¹⁹F NMR: For fluorinated compounds such as this compound, ¹⁹F NMR is a powerful technique. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing direct evidence of its presence and position on the aromatic ring.

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity between protons and between protons and carbons, respectively. These experiments are crucial for assembling the complete molecular structure and definitively assigning all signals.

| Technique | Information Obtained | Example Application for a Substituted Pyridine Carboxylic Acid |

| ¹H NMR | Number and environment of protons | Aromatic protons as doublets, methyl group as a singlet |

| ¹³C NMR | Number and type of carbon atoms | Distinct signals for pyridine ring, carboxyl, and methyl carbons |

| ¹⁹F NMR | Presence and environment of fluorine atoms | A specific chemical shift confirming the fluorine's position |

| 2D NMR (COSY, HSQC) | Connectivity between atoms | Correlation peaks establishing the final molecular structure |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Molecular Ion Peak: The primary piece of information obtained from a mass spectrum is the molecular ion peak (M+), which corresponds to the molecular weight of the compound. For this compound (C₇H₅ClFNO₂), the expected monoisotopic mass would be approximately 189.00 g/mol . The presence of chlorine would also result in a characteristic M+2 peak due to the natural abundance of the ³⁷Cl isotope.

Fragmentation Pattern: The fragmentation pattern provides a fingerprint of the molecule. For isonicotinic acid derivatives, common fragmentation pathways include the loss of the carboxylic acid group (a loss of 45 Da) and cleavage of the pyridine ring. The specific fragmentation pattern of this compound would be influenced by the positions of the chloro, fluoro, and methyl substituents.

| Ion | m/z (expected) | Interpretation |

| [M]+ | ~189 | Molecular ion of this compound |

| [M+2]+ | ~191 | Isotopic peak due to the presence of ³⁷Cl |

| [M-COOH]+ | ~144 | Loss of the carboxylic acid group |

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC, UPLC)

Chromatographic techniques are essential for determining the purity of this compound and for separating it from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used chromatographic method for the analysis of non-volatile compounds like isonicotinic acids. A typical HPLC method for a related compound, isonicotinic acid, employs a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com Detection is commonly performed using a UV detector. The retention time of the main peak is characteristic of the compound, and the peak area is proportional to its concentration, allowing for quantitative purity assessment.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development that uses smaller stationary phase particles, resulting in higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC. This technique is particularly useful for resolving complex mixtures and detecting trace impurities.

Gas Chromatography (GC): While less common for carboxylic acids due to their low volatility, GC can be used for the analysis of more volatile derivatives, such as the methyl ester of this compound. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase.

| Technique | Principle | Application |

| HPLC | Separation based on polarity | Purity determination and quantification |

| UPLC | High-resolution separation | Fast analysis and detection of trace impurities |

| GC | Separation based on volatility | Analysis of volatile derivatives |

X-ray Crystallography in Definitive Structural Assignments

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal |

| Space Group | The symmetry of the crystal lattice |

| Atomic Coordinates | The precise position of each atom in the molecule |

| Bond Lengths and Angles | The geometry of the molecule |

| Intermolecular Interactions | How molecules are arranged and interact in the solid state |

Computational and Theoretical Chemistry Studies on 2 Chloro 3 Fluoro 6 Methylisonicotinic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental electronic properties of molecules. However, no published studies were found that apply these methods to 2-Chloro-3-fluoro-6-methylisonicotinic acid.

Electronic Structure and Molecular Orbital Analysis

A detailed analysis of the electronic structure and molecular orbitals of this compound is not present in the current scientific literature. Such a study would typically involve the calculation and visualization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between these frontier orbitals is a key indicator of a molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical Data Table for Electronic Properties of this compound (Data Not Available)

| Parameter | Value (Units) |

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

| Dipole Moment | Data Not Available |

| Electron Affinity | Data Not Available |

| Ionization Potential | Data Not Available |

Predictions of Reactivity and Reaction Mechanisms

Without quantum chemical calculations, predictions of the reactivity and potential reaction mechanisms for this compound remain speculative. DFT calculations could provide insights into the molecule's electrophilic and nucleophilic sites by mapping the electrostatic potential. This would help in predicting how the molecule might interact with other reagents and the likely pathways for chemical transformations.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to explore the three-dimensional structure and dynamic behavior of molecules. There are currently no published reports of such simulations being performed on this compound.

Conformational Landscape Analysis

The conformational landscape of this compound has not been computationally explored. A conformational analysis would identify the various stable three-dimensional arrangements (conformers) of the molecule and their relative energies. This information is crucial for understanding its physical and biological properties.

Intramolecular Interactions and Stability

An in-depth understanding of the intramolecular interactions, such as hydrogen bonding or steric effects, that contribute to the stability of this compound is not available from computational studies. Molecular dynamics simulations could reveal the flexibility of the molecule and the nature of these internal forces.

In Silico Approaches to Synthetic Route Design and Optimization

The application of in silico methods for designing and optimizing synthetic routes for this compound has not been reported. Computational tools can be used to retrospectively analyze potential synthetic pathways, predict reaction yields, and identify potential byproducts, thereby guiding experimental work.

Emerging Research Directions and Future Perspectives in the Chemistry of 2 Chloro 3 Fluoro 6 Methylisonicotinic Acid

Unexplored Synthetic Avenues and Methodological Advancements

The synthesis of polysubstituted pyridine (B92270) derivatives remains a focal point of organic chemistry due to their prevalence in pharmaceuticals and functional materials. mdpi.comorganic-chemistry.org While specific synthesis routes for 2-chloro-3-fluoro-6-methylisonicotinic acid are not extensively detailed in publicly accessible literature, the synthesis of related compounds, such as 2-chloronicotinic acid derivatives, often involves multi-step processes including oxidation, chlorination, and hydrolysis. researchgate.netgoogle.comgoogle.com For instance, one general approach involves the treatment of a corresponding hydroxynicotinic acid with a chlorinating agent like phosphorus oxychloride. prepchem.com Another method details the synthesis of 2-chloro-3-fluoroisonicotinic acid starting from 2-chloro-3-fluoropyridine, which is lithiated and then quenched with carbon dioxide. echemi.com

Future research is likely to focus on developing more convergent and efficient synthetic strategies. Methodological advancements could bypass lengthy, classical multi-step sequences in favor of modern catalytic systems and one-pot reactions.

Potential Future Synthetic Strategies:

| Synthetic Approach | Potential Advantages | Key Challenges |

| C-H Activation/Functionalization | Direct introduction of functional groups onto a simpler pyridine core, reducing step count and improving atom economy. | Achieving high regioselectivity on the pyridine ring, especially with multiple competing sites. |

| Novel Cycloaddition Strategies | Rapid construction of the highly substituted pyridine ring from acyclic precursors. Aza-Diels-Alder reactions or [2+2+1+1] cycloadditions are potential avenues. mdpi.comorganic-chemistry.org | Availability and stability of specifically substituted precursors required for the target molecule. |

| Flow Chemistry Synthesis | Improved control over reaction parameters (temperature, pressure), enhanced safety for potentially hazardous reactions, and potential for scalability. | High initial setup cost and optimization required for each step in the sequence. |

| Biocatalysis | Use of enzymes for highly selective transformations under mild, environmentally friendly conditions. | Identifying or engineering an enzyme capable of catalyzing the specific desired reaction on the substituted pyridine ring. |

These advanced methodologies could significantly streamline the synthesis, making this compound more accessible for broader research and application.

Integration with Automated Synthesis and Artificial Intelligence in Chemical Discovery

The Role of this compound as a Versatile Chemical Building Block for Novel Materials and Reagents

The distinct functional groups on this compound make it an exceptionally versatile building block for constructing more complex molecules and materials. Each functional group offers a handle for specific chemical transformations, allowing for its incorporation into a wide array of final products.

Physicochemical Properties of the Building Block:

| Property | Value |

| Molecular Formula | C₇H₅ClFNO₂ |

| Molecular Weight | 189.57 g/mol |

| Boiling Point | 375.9 ± 37.0 °C at 760 mmHg |

| Physical Form | Solid |

This data is compiled from publicly available chemical databases.

Applications as a Building Block:

In Materials Science: Isonicotinic acid and its derivatives are well-known organic linkers for the synthesis of Metal-Organic Frameworks (MOFs). magnusgroup.org The pyridine nitrogen and carboxylate group of this compound can coordinate with metal centers to form porous, crystalline materials. The chloro, fluoro, and methyl substituents would decorate the pores of the MOF, tuning its properties for applications in gas storage, catalysis, or chemical sensing. The inclusion of fluorine, in particular, can enhance the thermal stability and modify the electronic properties of materials. americanelements.comossila.com

In Medicinal Chemistry: The pyridine core is a common scaffold in active pharmaceutical ingredients. researchgate.net The carboxylic acid group can be readily converted into esters, amides, or other functional groups to modulate biological activity and pharmacokinetic properties. chemicalbook.com The chlorine atom can serve as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functionalities. The fluorine atom is often incorporated into drug candidates to improve metabolic stability, binding affinity, and membrane permeability.

In Reagent Synthesis: The unique electronic and steric properties of this molecule make it a candidate for the synthesis of novel ligands for catalysis. The pyridine nitrogen can bind to transition metals, while the other substituents can be used to fine-tune the catalytic activity and selectivity of the resulting metal complex.

The strategic combination of reactive sites makes this compound a valuable starting material for creating a new generation of functional molecules, advanced materials, and specialized chemical reagents.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2-chloro-3-fluoro-6-methylisonicotinic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenation and carboxylation of substituted pyridine derivatives. For halogenation, controlled stoichiometry of chlorinating (e.g., POCl₃) and fluorinating agents (e.g., Selectfluor) is critical to avoid over-substitution. Carboxylation via Grignard reactions or catalytic carbonylation requires inert atmospheres and precise temperature control (80–120°C). Reaction progress should be monitored using thin-layer chromatography (TLC) or HPLC, as seen in purity assessments of structurally similar compounds . Optimization can employ factorial design experiments to test variables like temperature, catalyst loading, and reaction time .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation (e.g., NIST-standardized protocols for related fluorinated pyridines ).

- ¹H/¹³C NMR with deuterated solvents (e.g., DMSO-d₆) to verify substitution patterns and absence of isomers.

- HPLC-PDA (≥95% purity threshold) with C18 columns and mobile phases like acetonitrile/water (0.1% TFA) for quantitative analysis .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : The compound is sensitive to moisture and light due to its halogenated structure. Store under argon at –20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC checks to detect degradation products, as recommended for halogenated benzoic acid analogs .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potentials and Fukui indices to identify electrophilic hotspots. Compare with experimental results from SNAr reactions (e.g., with amines or thiols) to validate computational predictions. Reference the IUPAC Standard InChIKey for structural input, as done for related fluorophenylacetic acids .

Q. What experimental strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

- Methodological Answer :

- Meta-analysis : Systematically compare assay conditions (e.g., cell lines, solvent systems) across studies.

- Dose-response profiling : Re-test disputed compounds under standardized conditions (e.g., NIH/3T3 vs. HEK293 cells).

- Structural analogs : Synthesize and test derivatives with single substituent changes to isolate functional group contributions, guided by SAR principles .

Q. How can researchers design degradation pathway studies for this compound under physiological conditions?

- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in phosphate-buffered saline. Use LC-MS/MS to identify hydrolytic (e.g., ester cleavage) or oxidative (e.g., defluorination) byproducts. Compare with stability data from controlled acid/base hydrolysis (0.1M HCl/NaOH, 24h) .

Q. What advanced separation techniques improve the resolution of this compound from closely related isomers?

- Methodological Answer : Employ chiral stationary phases (e.g., Chiralpak IA) for enantiomeric separation. For diastereomers, optimize UPLC methods with gradient elution (water/acetonitrile + 0.1% formic acid) and tandem MS detection. Reference CRDC guidelines for membrane separation technologies in complex mixtures .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Cross-validate using certified reference materials (CRMs) if available. If not, synthesize the compound via independent routes (e.g., alternative halogenation sequences) and compare properties. Publish raw spectral data (e.g., NMR, HRMS) in open-access repositories to enable peer validation, aligning with Open Access research principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.